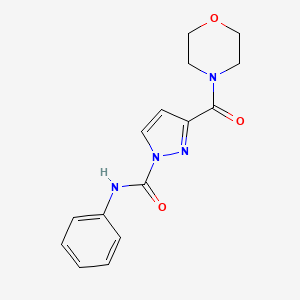![molecular formula C17H18ClNO3 B5215789 2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5215789.png)
2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide, also known as 25C-NBOMe, is a synthetic psychedelic drug that belongs to the phenethylamine and amphetamine classes. It is a potent agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. The chemical structure of 25C-NBOMe is similar to other psychedelic drugs, such as LSD and psilocybin, but it has a higher potency and a shorter duration of action.
Mécanisme D'action
2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide acts as a potent agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. It also has affinity for other serotonin receptors, such as 5-HT2B and 5-HT2C, as well as dopamine receptors. The exact mechanism of action of 2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide is not fully understood, but it is thought to involve the modulation of neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide include changes in brain activity, heart rate, blood pressure, and body temperature. It also alters the levels of various neurotransmitters, such as serotonin, dopamine, and norepinephrine. The effects of the drug can last for several hours and may include visual and auditory hallucinations, altered perception of time and space, and changes in mood and thought.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide in lab experiments include its high potency and selectivity for the 5-HT2A receptor, which allows for precise control over the dosage and duration of the drug's effects. However, the limitations of using 2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide in research include its potential toxicity and the lack of long-term safety data. The use of the drug in humans is also subject to ethical considerations and regulatory restrictions.
Orientations Futures
For research on 2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide include the investigation of its therapeutic potential for the treatment of various psychiatric disorders, such as depression, anxiety, and addiction. It may also be used to study the neural mechanisms of consciousness and the nature of subjective experience. However, further research is needed to fully understand the effects and risks of the drug, as well as its potential benefits.
Méthodes De Synthèse
The synthesis of 2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide involves several steps, including the reaction of 2,5-dimethoxyphenethylamine with 2-chlorobenzoyl chloride to form 2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide. The purity and yield of the final product can be improved by using various purification techniques, such as recrystallization and column chromatography.
Applications De Recherche Scientifique
2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide has been used in scientific research to study the effects of psychedelic drugs on the brain and behavior. It has been shown to produce profound alterations in perception, mood, and thought, similar to other psychedelic drugs. The use of 2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide in research has helped to elucidate the mechanisms underlying the psychedelic experience and its potential therapeutic applications.
Propriétés
IUPAC Name |
2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-11(14-10-12(21-2)8-9-16(14)22-3)19-17(20)13-6-4-5-7-15(13)18/h4-11H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLAVLDTCQUBFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)OC)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyethyl)-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B5215713.png)
![ethyl 4-benzyl-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinecarboxylate](/img/structure/B5215722.png)
![8-({3-[(4-benzyl-1-piperidinyl)carbonyl]-5-isoxazolyl}methoxy)quinoline](/img/structure/B5215726.png)
![(3,4-dichlorobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B5215727.png)

![1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B5215745.png)
![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-5-[(methylthio)methyl]-2-furamide](/img/structure/B5215753.png)
![1-[2-oxo-2-(1'H-spiro[indene-1,4'-piperidin]-1'-yl)ethyl]-2-imidazolidinone](/img/structure/B5215756.png)
![5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5215758.png)


![{2,6-dichloro-4-[(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5215774.png)

![ethyl 2-benzyl-3-[(4-chlorobenzyl)amino]-3-oxopropanoate](/img/structure/B5215797.png)